molecular formula C13H18N2 B13578606 4-(1-Methyl-1h-indol-3-yl)butan-1-amine

4-(1-Methyl-1h-indol-3-yl)butan-1-amine

Cat. No.: B13578606
M. Wt: 202.30 g/mol
InChI Key: GYZVHPQWRXUOFF-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-indol-3-yl)butan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by an indole ring substituted with a butan-1-amine group at the 3-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The butan-1-amine side chain can be introduced through various alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-indol-3-yl)butan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can modify the side chains or the indole ring itself.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include various substituted indoles, quinolines, and reduced amine derivatives.

Scientific Research Applications

4-(1-Methyl-1h-indol-3-yl)butan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-indol-3-yl)butan-1-amine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, influencing neurotransmitter release and uptake. The indole ring structure allows it to interact with enzymes and proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)butan-2-one: Similar structure but with a ketone group instead of an amine.

    1-Methyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group at the 3-position.

    1-Methyl-1H-indole-3-acetic acid: Features an acetic acid group at the 3-position.

Uniqueness

4-(1-Methyl-1h-indol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(1-methylindol-3-yl)butan-1-amine

InChI

InChI=1S/C13H18N2/c1-15-10-11(6-4-5-9-14)12-7-2-3-8-13(12)15/h2-3,7-8,10H,4-6,9,14H2,1H3

InChI Key

GYZVHPQWRXUOFF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCCN

Origin of Product

United States

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